molecular formula C7H8N3NaO5S B611803 sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate CAS No. 1804915-68-1

sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Cat. No. B611803
M. Wt: 269.2068
InChI Key: RYJWKSOILDDAHI-RIHPBJNCSA-M
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Description

The compound “sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate” is also known as Sodium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate . It has a molecular weight of 287.23 and its structure contains a diazo-octane ring .


Molecular Structure Analysis

The molecular structure of this compound includes a diazo-octane ring . The InChI code for this compound is 1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1 .


Chemical Reactions Analysis

The compound is a β-lactamase inhibitor . β-lactamase inhibitors are used to combat β-lactamase-mediated resistance. They work by preventing β-lactamase formation and broadening the range of activity .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 287.23 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Molar Enthalpy of Crystallization

    The molar enthalpies of crystallization for similar compounds in sodium sulfate and ammonium sulfate aqueous solutions were estimated. The results showed that temperature positively affects the solubility of such compounds in both sodium sulfate and ammonium sulfate aqueous solutions, resulting in an exothermic crystallization process (Su & Wang, 2010).

  • Crystal Structure in Penem Carboxylic Acid

    The crystal structure of a related sodium salt compound was determined through X-ray diffraction, providing insights into its structural characteristics, particularly relevant in the context of β-lactam antibiotics (Oyama et al., 1994).

  • Salt Hydrates Characterization

    Research on sodium sulfate salt hydrates, including the highly metastable sodium sulfate heptahydrate, revealed significant insights into the coordination of sodium ions in these structures. This is crucial for understanding the crystallographic behavior of similar sodium-based compounds under different conditions (Oswald et al., 2008).

  • Synthesis and Anti-inflammatory Activity

    The synthesis and characterization of a compound structurally similar to the one showed promising anti-inflammatory properties in vivo. This indicates potential pharmaceutical applications for similar compounds (Liu, Liu, & Zheng, 2017).

  • Mechanical Disintegration by Salt in Porous Materials

    The crystallization of sodium sulfate phases in porous materials, including thenardite and mirabilite, was studied, providing insights into the mechanical effects of crystal growth of salts like sodium sulfate in various materials (Steiger & Asmussen, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new β-lactamase inhibitors will be a primary focus of future research . This is due to the alarming rise of microbial resistance to antibiotics, which has severely limited the efficacy of current treatment options . The prevalence of β-lactamase enzymes is a significant contributor to the emergence of antibiotic resistance .

properties

IUPAC Name

sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWKSOILDDAHI-RIHPBJNCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Citations

For This Compound
1
Citations
S Alfei, G Zuccari - Pharmaceuticals, 2022 - mdpi.com
The increasing emergence of bacteria producing β-lactamases enzymes (BLEs), able to inactivate the available β-lactam antibiotics (BLAs), causing the hydrolytic opening of their β-…
Number of citations: 16 www.mdpi.com

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